3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a pyridine ring substituted with a methyl and nitro group, and an amide linkage to a methylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group to the pyridine ring.
Amidation: Formation of the amide bond between the pyridine derivative and 2-methylphenylprop-2-enamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The nitro and amide groups could play a role in binding to molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitropyridin-2-yl)-N-phenylprop-2-enamide: Similar structure but without the methyl groups.
3-(6-Methylpyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide: Similar structure but without the nitro group.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the amide linkage to a methylphenyl group, may confer unique chemical and biological properties to 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide, distinguishing it from similar compounds.
Properties
CAS No. |
89862-10-2 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(6-methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-5-3-4-6-14(11)18-16(20)10-8-13-7-9-15(19(21)22)12(2)17-13/h3-10H,1-2H3,(H,18,20) |
InChI Key |
LXDKSQUMHFPEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=NC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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